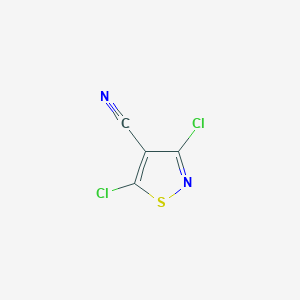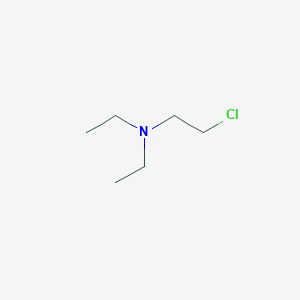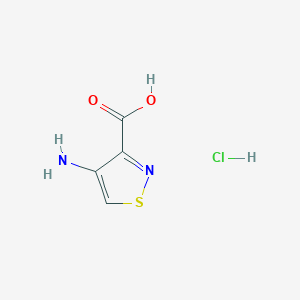
Borohydrure de potassium
Vue d'ensemble
Description
Potassium borohydride (KBH4) is a white crystalline or powdered solid . It is used as a selective reducing agent for ketones, aldehydes, and acid chlorides . It is also used as a precursor in the production of chloramphenicol, vitamin A, thiopenicol, atropine, and scopolamine .
Synthesis Analysis
Potassium borohydride can be used as a source of hydrogen and as a reducing agent for aldehydes, ketones, and acid chlorides . It has been used in the catalytic enantioselective 1,2-reduction of enones .Molecular Structure Analysis
The linear formula of Potassium borohydride is KBH4 . Its molecular weight is 53.94 . The InChI key is ICRGAIPBTSPUEX-UHFFFAOYSA-N .Chemical Reactions Analysis
Potassium borohydride is known to serve as a hydrogen-transfer reagent . It has been used in radical C–C bond-forming reactions, including Giese reactions, radical carbonylation, and addition to HCHO reactions . It can also be employed as a boron source in the nickel–boron alloy .Physical And Chemical Properties Analysis
Potassium borohydride has a melting point of 500 °C (dec.) (lit.) and a density of 1.18 g/mL at 25 °C (lit.) . It is soluble in water .Applications De Recherche Scientifique
Synthèse de nanoparticules de cuivre
Le borohydrure de potassium est utilisé comme agent réducteur dans la synthèse de nanoparticules de cuivre. Ce processus implique la réduction de sels de cuivre, conduisant à la formation de nanoparticules de cuivre qui ont des applications dans l'électronique, la catalyse et comme agents antimicrobiens .
Production d'alcools allyliques énantiosélectifs
Dans le domaine de la chimie organique, le KBH₄ facilite la réduction catalytique des énones et des cétones. Ceci est particulièrement utile dans la synthèse d'alcools allyliques énantiosélectifs, qui sont précieux en pharmacie pour leur activité biologique .
Réduction de nitroarènes en azoxybenzènes
Le KBH₄ est utilisé pour réduire les nitroarènes en azoxybenzènes, une classe de composés organiques utilisés dans les colorants, les pigments et les polymères. Le processus de réduction est catalysé par des catalyseurs de transfert de phase comme le PEG-400, ce qui en fait une méthode efficace pour produire ces composés .
Production d'hydrogène par hydrolyse
Une application importante du KBH₄ est la production d'hydrogène par hydrolyse. Ce processus utilise des catalyseurs Ni-Mo-Ru–B supportés sur TiO₂ et constitue une méthode prometteuse pour générer de l'énergie propre, l'hydrogène étant considéré comme une source de carburant durable .
Graphitation catalytique du carbone
Le this compound sert de source de bore dans l'électrodéposition d'alliage nickel-bore sur fibre de carbone. Ceci améliore la graphitisation catalytique du carbone, ce qui est crucial pour améliorer les propriétés des matériaux des composites à base de carbone .
Stockage chimique d'hydrogène
Le KBH₄ est également étudié pour son potentiel dans le stockage chimique d'hydrogène. Cette approche est avantageuse pour la sécurité et permet de stocker l'énergie sans perte, ce qui répond à l'un des défis clés des applications de l'énergie hydrogène .
Mécanisme D'action
Target of Action
Potassium borohydride (KBH4) is primarily used as a reducing agent in various chemical reactions . It targets multiple compounds such as copper salts, enones, ketones, and nitroarenes, reducing them to simpler forms . It can also be employed as a boron source in the nickel–boron alloy .
Mode of Action
Potassium borohydride interacts with its targets through reduction reactions . For instance, it can reduce copper salts to copper nanoparticles . It can also catalyze the reduction of enones and ketones in the presence of chiral N,N′-dioxidescandium(III) complex catalyst to produce enantioselective allylic alcohols . Furthermore, it can reduce nitroarenes to azoxybenzenes in the presence of phase transfer catalyst PEG-400 .
Biochemical Pathways
Potassium borohydride is involved in hydrogen production through hydrolysis . It reacts with water to produce hydrogen gas and metaborate salts . This reaction is usually slow and requires catalysts to increase the rate of hydrogen production . Boric acid (H3BO3) has shown good catalytic activity in producing hydrogen from KBH4 hydrolysis .
Result of Action
The primary result of potassium borohydride’s action is the production of hydrogen gas and reduced forms of the target compounds . For example, it can reduce copper salts to copper nanoparticles, and nitroarenes to azoxybenzenes . In the presence of boric acid, it can produce hydrogen gas through hydrolysis .
Action Environment
The action of potassium borohydride is influenced by environmental factors such as temperature and the presence of catalysts . The temperature affects the rate of KBH4 hydrolysis, and the presence of a catalyst like boric acid can significantly enhance the hydrogen production rate . Furthermore, the concentration of KBH4 also influences the system’s microstructure and rheology, which can affect the reaction rate .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Potassium borohydride plays a significant role in biochemical reactions, primarily as a reducing agent. It interacts with various enzymes, proteins, and other biomolecules, facilitating reduction reactions. For instance, potassium borohydride is known to reduce copper salts to form copper nanoparticles . It also participates in the catalytic reduction of enones and ketones in the presence of chiral N, N′-dioxidescandium (III) complex catalysts . These interactions are crucial for synthesizing specific biochemical compounds and studying enzyme mechanisms.
Molecular Mechanism
The molecular mechanism of potassium borohydride involves its ability to donate hydrogen atoms, thereby reducing other molecules. This reduction process can lead to the activation or inhibition of enzymes, depending on the specific biochemical context. For example, potassium borohydride can reduce nitroarenes to azoxybenzenes in the presence of phase transfer catalysts . This reduction alters the chemical structure of the target molecules, impacting their biological activity and interactions with other biomolecules.
Propriétés
IUPAC Name |
potassium;boron(1-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B.K/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUJLKPGQMFFMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BK | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929853 | |
| Record name | Potassium tetrahydroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
49.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Potassium borohydride is a white crystalline or powdered solid. When exposed to water it may react violently and start a fire. It is toxic by ingestion. It is used to make other chemicals., Solid; Not hygroscopic and stable in air; [Merck Index] White solid; [CAMEO] White odorless powder; [Kodak MSDS] | |
| Record name | POTASSIUM BOROHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4296 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Potassium borohydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9510 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
13762-51-1 | |
| Record name | POTASSIUM BOROHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4296 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Potassium borohydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013762511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borate(1-), tetrahydro-, potassium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium tetrahydroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium tetrahydroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.949 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM TETRAHYDROBORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WS230DTGF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of potassium borohydride?
A1: Potassium borohydride has the molecular formula KBH4 and a molecular weight of 53.94 g/mol.
Q2: How does the heat capacity of potassium borohydride change with temperature?
A2: The heat capacity of KBH4 increases with temperature but exhibits a point of inflection near room temperature, suggesting a possible broad second-order transition. [] This transition is likely related to order-disorder phenomena within the crystal structure. []
Q3: Why is potassium borohydride often preferred over sodium borohydride in reducing pyridinium salts?
A4: KBH4 demonstrates superior performance in reducing pyridinium salts to tetrahydropyridines, offering higher yields, milder reaction conditions, and lower cost compared to sodium borohydride. [] This is particularly advantageous for compounds containing nitro or cyano groups, where sodium borohydride can lead to increased impurity formation. []
Q4: Can potassium borohydride be used to selectively reduce specific functional groups in the presence of others?
A5: Yes, KBH4 can be utilized for chemoselective reductions. For example, in an ionic liquid/water biphasic system, KBH4 effectively reduces aldehydes and ketones to their corresponding alcohols while leaving other functional groups like nitro groups and chlorine atoms intact. []
Q5: What are some examples of KBH4's catalytic applications in material science?
A6: KBH4 serves as a reducing agent in preparing supported catalysts, such as Ni-B amorphous alloys. These catalysts exhibit high activity and selectivity in reactions like the hydrogenation of o-chloronitrobenzene to o-chloroaniline. [, ] It is also used in preparing nanocrystalline materials like Sn4P3 [] and copper powders. [, ]
Q6: How does the choice of solvent affect potassium borohydride reductions?
A7: The choice of solvent can significantly impact KBH4 reductions. For instance, using methanol as a solvent at low temperatures (-5 °C) resulted in better yields compared to ethanol at higher temperatures when reducing pyridinium salts. [] Additionally, KBH4 demonstrates good performance in ionic liquid/water biphasic systems, allowing for catalyst recycling and enhanced chemoselectivity. []
Q7: Can potassium borohydride be used in the synthesis of pharmaceutical intermediates?
A8: Yes, KBH4 is employed in synthesizing pharmaceutical intermediates. One example is its use in reducing statin intermediates chirally, offering a cost-effective and environmentally friendly approach compared to traditional methods. []
Q8: How is potassium borohydride utilized in hydrogen storage applications?
A9: KBH4 is a promising material for hydrogen storage due to its high hydrogen content. Research has focused on developing efficient catalysts to control the hydrolysis of KBH4, releasing hydrogen gas on demand. For example, PtAu/CNT nanocomposites have shown excellent catalytic activity in promoting hydrogen production from KBH4 hydrolysis. []
Q9: What role does potassium borohydride play in analytical chemistry?
A10: KBH4 serves as a reducing agent in analytical techniques like hydride generation atomic fluorescence spectrometry (HG-AFS). This method is applied to determine trace amounts of elements like arsenic [, , ], mercury [, , ], germanium [], and lead [] in various matrices, including environmental samples, food products, and biological samples.
Q10: What safety precautions should be taken when handling potassium borohydride?
A10: KBH4 reacts with water to generate hydrogen gas, a flammable substance, demanding careful handling in well-ventilated areas. Appropriate personal protective equipment, such as gloves and eye protection, should be worn to avoid contact.
Q11: What are some future research directions for potassium borohydride?
A14: Ongoing research focuses on:- Developing more efficient and cost-effective catalysts for hydrogen production from KBH4 hydrolysis [].- Exploring novel applications in organic synthesis and material science [].- Optimizing existing analytical methods for improved sensitivity and selectivity [].- Addressing the environmental concerns associated with KBH4 production and use [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















